m-PEG8-aldehyde

Immuno-PET Imaging Pharmacokinetics Antibody Conjugates

Choose m-PEG8-aldehyde for its unique PEG8 spacer, which optimizes solubility and pharmacokinetics (PK). This PEG length accelerates blood clearance for high-contrast imaging versus longer PEGs, and reduces aggregation versus PEG4 in high DAR ADCs. It achieves superior site-selective protein PEGylation compared to NHS ester chemistry. For PROTACs, the PEG8 scaffold enhances ternary complex stability up to 10-fold over PEG4.

Molecular Formula C18H36O9
Molecular Weight 396.5 g/mol
Cat. No. B609293
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namem-PEG8-aldehyde
Synonymsm-PEG8-aldehyde
Molecular FormulaC18H36O9
Molecular Weight396.5 g/mol
Structural Identifiers
InChIInChI=1S/C18H36O9/c1-20-5-6-22-9-10-24-13-14-26-17-18-27-16-15-25-12-11-23-8-7-21-4-2-3-19/h3H,2,4-18H2,1H3
InChIKeyVWFQSSVTZOVAOM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

m-PEG8-aldehyde: A Monodisperse PEG Linker for Site-Selective Bioconjugation and ADC Development


m-PEG8-aldehyde (CAS 1234369-95-9) is a monodisperse polyethylene glycol (PEG) derivative characterized by a single molecular weight of 396.47 g/mol . It features a methoxy group at one terminus and a reactive aldehyde functionality at the other, separated by an eight-unit PEG spacer (PEG8) [1]. The aldehyde group enables selective conjugation with hydrazide, aminooxy, and amine-containing biomolecules via oxime, hydrazone, or reductive amination linkages . As a discrete, uniform PEG linker, m-PEG8-aldehyde is employed in antibody-drug conjugate (ADC) synthesis, PROTAC development, protein PEGylation, and nanoparticle functionalization, where its hydrophilic PEG8 spacer enhances aqueous solubility and reduces non-specific interactions .

Why m-PEG8-aldehyde Cannot Be Interchanged with Shorter or Longer PEG-aldehyde Linkers


In bioconjugation and drug delivery, the length of the PEG spacer is not a trivial variable—it is a critical determinant of pharmacokinetic (PK) profile, conjugate stability, and biological activity. Substituting m-PEG8-aldehyde (8 ethylene glycol units) with a shorter analog like m-PEG4-aldehyde (4 units) or a longer analog like m-PEG12-aldehyde (12 units) without experimental validation risks altering the hydrophilicity, clearance rate, and spatial accessibility of the conjugated moiety [1]. Studies demonstrate that PEG chain length directly influences in vivo clearance kinetics, with PEG8-linked conjugates exhibiting distinct PK behaviors compared to both non-PEGylated and PEG4-linked counterparts [2]. Furthermore, the aldehyde functionality of m-PEG8-aldehyde confers a site-selective conjugation mechanism that is fundamentally different from NHS ester-based PEG reagents, which are prone to random multi-PEGylation and reduced biological activity retention [3]. The quantitative evidence below establishes that m-PEG8-aldehyde occupies a specific performance niche that cannot be reliably substituted by alternative PEG lengths or chemistries without compromising experimental outcomes.

Quantitative Differentiation Evidence for m-PEG8-aldehyde Against Comparator Linkers


PEG8 Linker Accelerates Blood Clearance While Preserving Tumor Uptake Compared to Non-PEGylated Control

A head-to-head in vivo study comparing a PEG8-linked trastuzumab conjugate to its non-PEGylated counterpart demonstrated that the PEG8 linker significantly accelerates blood clearance while maintaining equivalent tumor uptake. At 24 hours post-injection, the PEG8 conjugate achieved a markedly higher tumor-to-background ratio in immuno-PET imaging, enabling clear tumor visualization with reduced radiation exposure compared to the non-PEGylated antibody which exhibited prolonged circulation [1].

Immuno-PET Imaging Pharmacokinetics Antibody Conjugates

PEG8- and PEG12-Based ADCs Exhibit Superior Pharmacokinetic Profiles Compared to PEG4- and Non-PEGylated ADCs

In a comparative study of cleavable pendant-type PEG linkers for antibody-drug conjugates (ADCs), DAR8-ADCs constructed with PEG8 and PEG12 linkers demonstrated a superior pharmacokinetic (PK) profile relative to DAR8-ADCs with PEG4 linkers and DAR4-ADCs without PEG linkers. Additionally, DAR8-ADCs with PEG8 exhibited stronger in vivo anti-tumor activity compared to PEG4 and non-PEGylated controls [1].

Antibody-Drug Conjugates Pharmacokinetics Linker Optimization

PEG-Aldehyde Chemistry Achieves Higher Mono-PEGylation Yield with Less Molar Excess Compared to PEG-NHS Ester

In a direct comparison of PEGylation chemistries using bone morphogenetic protein-2 (BMP-2), poly(ethylene glycol) aldehyde (PEG-AL) converted more BMP-2 primarily to mono- or di-PEGylated derivatives using significantly lower molar excess and shorter reaction duration compared to poly(ethylene glycol) carboxymethyl succinimidyl ester (PEG-NHS). PEG-AL also exhibited higher N-terminal PEGylation specificity than PEG-NHS, and mono-PEGylated BMP-2 prepared with PEG-AL showed higher cellular bioactivity than unmodified protein [1].

Protein PEGylation Site-Specific Conjugation Bioprocess Optimization

PEG8 Spacer Confers Optimal Aqueous Solubility and Hydrophilicity Relative to Shorter PEG Linkers

The eight-unit PEG spacer in m-PEG8-aldehyde provides a balanced hydrophilic character that enhances aqueous solubility of conjugated payloads without introducing excessive molecular weight or viscosity. Hydrophobic interaction chromatography (HIC) analysis of ADCs with varying PEG linker lengths confirmed that increasing PEG chain length from 4 to 8 to 12 units progressively decreases overall conjugate hydrophobicity, with PEG8 providing a practical optimum for balancing solubility enhancement and conjugate compactness [1]. Vendor technical data confirm that m-PEG8-aldehyde exhibits solubility in water as well as common organic solvents including DCM, DMF, and DMSO [2].

Solubility Enhancement Linker Hydrophilicity Bioconjugate Stability

PEG8 Linker Reduces ADC Aggregation Compared to Shorter PEG Linkers Under Accelerated Stability Conditions

Stability studies of DAR8-ADCs formulated with cleavable pendant-type PEG linkers of varying lengths (PEG4, PEG8, PEG12) demonstrated that aggregate content decreases as PEG chain length increases. ADCs with PEG8 linkers showed reduced aggregation relative to PEG4-containing ADCs under accelerated stability testing at 40°C, as monitored by native size-exclusion chromatography [1].

ADC Stability Aggregation Reduction Formulation Development

PEG8 Length Optimizes Ternary Complex Formation in PROTAC Applications Relative to Shorter PEG4 Linkers

In PROTAC development, linker length critically influences the formation and stability of the ternary complex between the E3 ligase, target protein, and PROTAC molecule. Structure-activity relationship studies indicate that progression from PEG4 to PEG8 linkers can enhance residence time in the ternary complex by up to an order of magnitude, translating to lower cellular EC50 values without requiring increased ligand affinity [1]. This positions PEG8 as a kinetically optimized linker length for many PROTAC targets.

PROTAC Linker Optimization Ternary Complex Stability Targeted Protein Degradation

High-Value Application Scenarios for m-PEG8-aldehyde Supported by Quantitative Evidence


Immuno-PET Imaging Tracer Development Requiring Rapid Blood Clearance

When developing radiolabeled antibody conjugates for immuno-PET imaging, prolonged blood circulation is detrimental due to increased radiation exposure and delayed image acquisition. m-PEG8-aldehyde enables the construction of antibody conjugates that clear significantly faster from blood while maintaining tumor uptake, achieving high tumor-to-background ratios as early as 24 hours post-injection [1]. This application scenario is uniquely suited to PEG8-length linkers; shorter PEG4 linkers may not provide sufficient hydrophilicity, while longer PEG12 linkers risk prolonging circulation time—defeating the purpose of rapid clearance. Procurement of m-PEG8-aldehyde is justified when the experimental objective is high-contrast imaging with minimized patient radiation burden.

ADC Linker Development for High DAR Conjugates Requiring Reduced Aggregation

In antibody-drug conjugate programs targeting high drug-to-antibody ratios (DAR ≥8), hydrophobic payload aggregation is a critical failure point. m-PEG8-aldehyde-derived linkers provide a PEG8 spacer that has been demonstrated to reduce aggregation compared to PEG4 linkers while maintaining superior pharmacokinetic profiles relative to non-PEGylated and PEG4-linked ADCs [2]. Stability studies confirm that aggregate content decreases with increasing PEG length from 4 to 8 units under accelerated conditions at 40°C [2]. For CMC teams procuring linkers for ADC development, m-PEG8-aldehyde offers a data-supported balance between aggregation mitigation and PK optimization without the molecular weight burden of longer PEG12 linkers.

Site-Specific Protein PEGylation for Retained Biological Activity

When PEGylating therapeutic proteins where preservation of biological activity is paramount, aldehyde chemistry offers distinct advantages over NHS ester chemistry. Direct comparative evidence shows that PEG-aldehyde converts more protein to mono- or di-PEGylated derivatives using less molar excess and shorter reaction time than PEG-NHS, with higher N-terminal specificity [3]. Critically, mono-PEGylated protein prepared with PEG-aldehyde demonstrated higher cellular bioactivity than unmodified protein [3]. m-PEG8-aldehyde is the reagent of choice for process development scientists seeking efficient, site-selective PEGylation with minimal activity loss—a combination not achievable with NHS ester-based PEG reagents.

PROTAC Linker Optimization for Enhanced Ternary Complex Residence Time

In targeted protein degradation campaigns, linker length is a primary variable for optimizing ternary complex stability. Evidence from PROTAC structure-activity relationship studies indicates that PEG8 linkers can enhance ternary complex residence time by up to an order of magnitude compared to PEG4 linkers, resulting in lower cellular EC50 values without increasing ligand affinity [4]. m-PEG8-aldehyde provides a well-characterized PEG8 scaffold for PROTAC synthesis, enabling medicinal chemists to access this kinetically optimized linker length without custom synthesis. Procurement of m-PEG8-aldehyde accelerates PROTAC lead optimization by providing a pre-validated linker length that sits at the empirical gold standard for many target-ligase pairs.

Technical Documentation Hub

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